![molecular formula C27H29N7O7 B1683735 UR-3216 CAS No. 220386-65-2](/img/structure/B1683735.png)
UR-3216
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UR-3216, a prodrug, is a novel, selective, and orally active platelet surface glycoprotein (GPIIb/IIIa) receptor antagonist. This compound is the very tight binding of its active metabolite to platelets (Ki for resting platelets is < 1 nM). UR-2992, the active form of this compound, binds to platelets for a long period of time, while the unbound drug is rapidly cleared. This compound is a promising, orally active GPIIb/IIIa antagonist for the treatment of cardiovascular diseases.
科学研究应用
UR-3216 is a novel, orally active platelet surface glycoprotein (GPIIb/IIIa) receptor antagonist being investigated for the treatment of cardiovascular diseases . It represents a new generation of GPIIb/IIIa antagonists with improved crucial compounding factors .
Key Features of this compound:
- High Affinity: The active form of this compound, UR-2922, has a high affinity for the human platelet receptor (Kd < 1 nM) and a slow dissociation rate (koff = 90 min) in vitro .
- No Prothrombotic Activity: UR-2922 does not induce ligand-induced binding sites (LIBS) expression or prothrombotic activity in human platelets, unlike some other small molecule antagonists .
- Prolonged Efficacy: In vivo studies of this compound demonstrate a prolonged duration of efficacy (> 24 h) with a favorable pharmacokinetic profile, superior to other oral GPIIb/IIIa antagonists .
- High Bioavailability: this compound exhibits high bioavailability, rapid bioconversion to the active form, and biliary excretion .
- Manageable Therapy: Therapy with this compound is easy to manage due to its low peak-to-trough ratio and high efficacy (> 80% inhibition of platelet aggregation) .
Mechanism of Action:
this compound is a prodrug that is converted into its active metabolite, UR-2922, which binds tightly to platelets . UR-2922 is a non-RGD-mimetic inhibitor of αIIbβ3, meaning that it does not induce the conformational changes in the receptor produced by RGD-based compounds . Modeling studies suggest that UR-2922 does not interact with the MIDAS (metal ion-dependent adhesion site) and, therefore, does not activate the receptor .
Clinical Implications:
this compound holds promise as an orally active GPIIb/IIIa antagonist for the treatment of cardiovascular diseases . Clinical investigations of various oral platelet GPIIb/IIIa receptor antagonists have previously been unsuccessful due to factors such as low affinity for the receptor, large peak/trough ratio, low bioavailability, partial agonist activity, and pro-aggregatory effect . this compound has been designed to overcome these limitations .
Advantages over other GPIIb/IIIa antagonists:
- High affinity for the receptor .
- Prolonged duration of efficacy .
- Favorable pharmacokinetic profile .
- Does not induce LIBS expression or prothrombotic activity .
- Low peak-to-trough ratio, reducing the risk of severe bleeding .
- Excreted mostly in bile, so it will not accumulate in patients with chronic renal dysfunction .
Safety:
In animal studies, this compound at an oral dose of 8 mg/kg did not show toxicity, while a dose of 12 mg/kg caused either gingival or nose bleeding .
属性
CAS 编号 |
220386-65-2 |
---|---|
分子式 |
C27H29N7O7 |
分子量 |
563.6 g/mol |
IUPAC 名称 |
ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate |
InChI |
InChI=1S/C27H29N7O7/c1-2-41-24(35)16-33-15-20-14-32(12-11-22(20)30-33)27(37)23(13-17-3-9-21(10-4-17)34(39)40)29-26(36)19-7-5-18(6-8-19)25(28)31-38/h3-10,15,23,38H,2,11-14,16H2,1H3,(H2,28,31)(H,29,36)/t23-/m0/s1 |
InChI 键 |
JFXRCSVTAOUYGR-QHCPKHFHSA-N |
SMILES |
CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=NO)N |
手性 SMILES |
CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)/C(=N/O)/N |
规范 SMILES |
CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=NO)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
UR-3216, UR 3216, UR3216 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。